molecular formula C26H30N2O5 B613431 Fmoc-Leu-Pro-OH CAS No. 130832-25-6

Fmoc-Leu-Pro-OH

Cat. No. B613431
M. Wt: 450.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Peptide Synthesis

  • Hydrogel Formation

    • Fmoc-functionalized amino acids have been used to construct hydrogels . These hydrogels find a wide range of applications in biomedical and biotechnological fields .
    • The hydrogelation process involves self-assembly driven by aromatic π–π stacking and hydrogen bonding interactions . The resulting hydrogels can exhibit properties such as pH-controlled gelation, high thermal stability, and high kinetic and mechanical stability .
  • Drug Delivery

    • Hydrogels formed from Fmoc-functionalized amino acids can be used in drug delivery . The hydrogel can encapsulate the drug and release it in a controlled manner .
    • The properties of the hydrogel, such as its mechanical stability and response to stimuli, can be tuned to optimize drug delivery .
  • Bioprinting

    • Fmoc-functionalized peptides have been proposed as scaffolds for bioprinting applications . These hydrogels can support cell adhesion, survival, and duplication, making them suitable for tissue engineering .
    • The gelification process is balanced among aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .
  • Synthesis of Oligopeptides

    • Fmoc-Leu-OH can be used to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .
    • This method allows for the creation of specific peptide sequences, which can be used in a variety of research and industrial applications .
  • Production of Natural Products

    • Fmoc-Leu-OH can be used in the synthesis of natural products such as sansalvamide A, a cyclic depsipeptide found in marine fungus .
    • Similarly, it can be used in the synthesis of Streptocidin A−D, decapeptide antibiotics naturally found in Streptomyces sp. Tü 6071 .
  • Protein Labeling

    • Fmoc-protected amino acids can be used in protein labeling . This involves the introduction of a specific chemical group (the label) into a protein, which can then be detected or used for further chemical reactions .
    • The Fmoc group can be removed under controlled conditions, allowing the label to be introduced at a specific site in the protein .
  • Chemical Biology Research

    • Fmoc-protected amino acids are used in chemical biology research . They can be used to synthesize peptides with specific properties, which can then be used to study biological systems .
    • For example, they can be used to create peptides that mimic certain proteins, allowing researchers to study the function of these proteins .
  • Material Science

    • Fmoc-functionalized peptides are becoming increasingly important in materials science due to their self-assembling properties .
    • These peptides can form structures with unique physical and chemical properties, which can be used in a variety of applications, such as the creation of new materials .
  • pH-Controlled Ambidextrous Gelation

    • An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means it can form gels in both aqueous and organic solvents at different pH values .
    • This property can be used in various applications, such as drug delivery, cell viability, and dye removal .

Safety And Hazards

While specific safety and hazard information for “Fmoc-Leu-Pro-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment7.


Future Directions

The future directions for “Fmoc-Leu-Pro-OH” could involve its use in the synthesis of more complex peptides and proteins. Given the importance of peptides and proteins in biological systems, this could have wide-ranging applications in fields such as drug discovery, biochemistry, and molecular biology1.


Please note that this analysis is based on the available information and may not cover all aspects of “Fmoc-Leu-Pro-OH”. For a more detailed analysis, further research and experimentation would be required.


properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITYSLDOLQCIDF-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Leu-Pro-OH

Citations

For This Compound
5
Citations
R Dölling, P Jeschke, A Otto… - … of Czechoslovak chemical …, 1990 - cccc.uochb.cas.cz
… As a model for our investigation we chose first the cleavage of Fmoc-Leu-Pro-OH from the corresponding polymer-bound benzyl ester. In order to determine the cleavage rate, samples …
Number of citations: 5 cccc.uochb.cas.cz
SB SHEN - Chinese Journal of Organic Chemistry, 2008 - sioc-journal.cn
… 产物 Fmoc-Arg-Pro-OH, Fmoc-Ile-Pro-OH, FmocVal-Pro-OH, Fmoc-Lys-Pro-OH 及 Fmoc-Leu-Pro-OH 经 重结晶纯化后电喷雾质谱检测[MS (70 eV) m/z: (M+ H) + ]结果分别为: 494.5, 451.9…
Number of citations: 2 sioc-journal.cn
MW PENNINGTON - researchgate.net
… Dipeptide building blocks have become a very useful way to eliminate impurities which arise from deletion of Gly and Pro (eg Fmoc-Leu-Gly-OH or Fmoc-Leu-Pro-OH) impurities in …
Number of citations: 0 www.researchgate.net
CT Bui, AM Bray, T Nguyen, F Ercole… - Journal of Peptide …, 2000 - Wiley Online Library
A new and cost‐effective linker for the generation of carboxylic acid end groups on Multipin supports (SynPhase™ crowns) has been developed. Synthesis of the linker was based on …
Number of citations: 8 onlinelibrary.wiley.com
张俊a, 杨明a, 王华a, 周成a, 沈树宝 - 有机化学, 2008 - sioc-journal.cn
… 产物Fmoc-Arg-Pro-OH, Fmoc-Ile-Pro-OH, FmocVal-Pro-OH, Fmoc-Lys-Pro-OH 及Fmoc-Leu-Pro-OH 经 重结晶纯化后电喷雾质谱检测[MS (70 eV) m/z: (M+ H) + ]结果分别为: 494.5, 451.9, …
Number of citations: 2 sioc-journal.cn

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